4-(2-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid
Overview
Description
4-(2-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, also known as 4-BBP-PSP, is a synthetic compound with a wide range of applications in the field of scientific research. It is a versatile molecule that has been used in a variety of studies, ranging from its role as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B) to its potential use as a drug for treating obesity and diabetes.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research on compounds with structural similarities often focuses on synthesis methods and characterizations that could be relevant. For example, the synthesis of 2-Fluoro-4-bromobiphenyl as a key intermediate for pharmaceuticals showcases the importance of developing practical and efficient synthesis techniques for brominated compounds (Qiu et al., 2009). Similarly, studies on the modularity of cocrystals involving bromobenzamide highlight the structural versatility and potential applications in drug design (Tothadi et al., 2013).
Applications in Environmental and Biological Systems
The degradation and transformation of organic pollutants, including those with brominated and sulfonated moieties, have been extensively studied to understand their environmental fate and treatment options. The use of redox mediators in treating recalcitrant compounds through enzymatic methods indicates a potential area of application for complex organic molecules, suggesting strategies for mitigating environmental impacts (Husain & Husain, 2007).
Pharmacological Applications
Research into the synthesis of cyclic compounds containing aminobenzenesulfonamide (Kaneda, 2020) and the development of new potential drugs among phosphorylated carboxylic acids derivatives (Semina et al., 2016) highlight the ongoing interest in exploring complex organic molecules for therapeutic applications.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c20-17-9-5-4-6-15(17)14-19(18(22)23)10-12-21(13-11-19)26(24,25)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVFJDTYKOGFLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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